molecular formula C8H7NO6S2 B14429748 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate CAS No. 81479-83-6

2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate

Cat. No.: B14429748
CAS No.: 81479-83-6
M. Wt: 277.3 g/mol
InChI Key: RUMXZOZERQYBEL-UHFFFAOYSA-N
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Description

2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate is an organic compound with a complex structure that includes both sulfonate and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of a phenyl methanesulfonate derivative with an oxomethylidene sulfamoyl precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfamoyl-substituted phenyl methanesulfonates.

Scientific Research Applications

2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl and sulfonate groups can interact with various enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenyl methanesulfonate: A related compound with similar structural features but lacking the oxomethylidene sulfamoyl group.

    Sulfamoyl-substituted phenyl compounds: Compounds with similar sulfamoyl groups but different substituents on the phenyl ring.

Uniqueness

2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate is unique due to the presence of both oxomethylidene and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role in the compound’s activity and interactions.

Properties

CAS No.

81479-83-6

Molecular Formula

C8H7NO6S2

Molecular Weight

277.3 g/mol

IUPAC Name

(2-isocyanatosulfonylphenyl) methanesulfonate

InChI

InChI=1S/C8H7NO6S2/c1-16(11,12)15-7-4-2-3-5-8(7)17(13,14)9-6-10/h2-5H,1H3

InChI Key

RUMXZOZERQYBEL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1S(=O)(=O)N=C=O

Origin of Product

United States

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